(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile: is an organic compound with the molecular formula C15H12BrNO2S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a sulphonyl group attached to an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile typically involves the reaction of 2-bromobenzyl bromide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The methyl group in the methylphenyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted (2-bromophenyl)[(4-methylphenyl)sulphonyl]acetonitriles
- (2-Bromophenyl)[(4-carboxyphenyl)sulphonyl]acetonitrile
- (2-Bromophenyl)[(4-methylphenyl)sulphonyl]ethylamine
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
Wirkmechanismus
The mechanism of action of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulphonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitrile group can form hydrogen bonds with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
- (2-Chlorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- (2-Fluorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- (2-Iodophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
Comparison:
- (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that other halogens may not.
- The bromine atom also imparts different electronic and steric properties compared to chlorine, fluorine, and iodine, affecting the compound’s reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C15H12BrNO2S |
---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
InChI-Schlüssel |
QURMHARBAORWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.